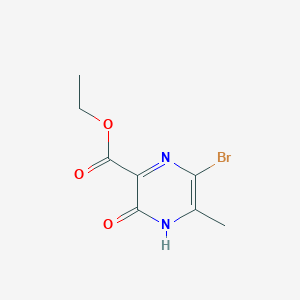

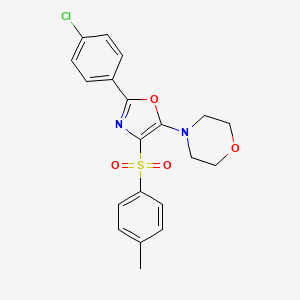

4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine” is a complex organic molecule that contains an oxazole ring and a morpholine ring, both of which are common structures in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its oxazole and morpholine rings. The presence of the chlorophenyl group could also influence its three-dimensional structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring and the aromatic oxazole and phenyl rings could affect its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

- The compound has been investigated for its antimicrobial potential. Specifically, newly synthesized derivatives of 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine were evaluated against bacterial (both Gram-positive and Gram-negative) and fungal species. Notably, compounds d1, d2, and d3 exhibited promising antimicrobial activity .

- Mechanism: The thiazole nucleus in the compound likely contributes to its antimicrobial effects by interfering with bacterial lipid biosynthesis and other mechanisms .

- In vitro studies using the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7) revealed that compounds d6 and d7 displayed notable anticancer activity against breast cancer cells .

- Molecular docking studies further supported the binding affinity of these compounds within the active site of relevant proteins (PDB IDs: 1JIJ, 4WMZ, and 3ERT), suggesting their potential as lead compounds for rational drug design .

Antimicrobial Activity

Anticancer Properties

Antinociceptive Activity

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4S/c1-14-2-8-17(9-3-14)28(24,25)19-20(23-10-12-26-13-11-23)27-18(22-19)15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQPUGNXUMNNIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)

![2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2381678.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)

![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine](/img/structure/B2381686.png)

![N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2381690.png)